
N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide, commonly known as PBT2, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. PBT2 is a metal-protein-attenuating compound that has shown promising results in preclinical and clinical studies for its ability to modulate the levels of metal ions in the brain, thereby reducing the accumulation of toxic protein aggregates associated with neurodegenerative diseases.
作用机制
PBT2 exerts its therapeutic effects by modulating the levels of metal ions in the brain, particularly copper, zinc, and iron. PBT2 has been shown to bind to these metal ions, thereby reducing their availability for protein aggregation and promoting their clearance from the brain. PBT2 has also been shown to inhibit the formation of toxic protein aggregates, such as amyloid-beta and alpha-synuclein, by promoting their disaggregation and clearance from the brain.
Biochemical and Physiological Effects
PBT2 has been shown to have several biochemical and physiological effects in the brain, including reducing the levels of toxic protein aggregates, reducing neuroinflammation, improving synaptic function, and promoting neuroprotection. PBT2 has also been shown to modulate the levels of metal ions in the brain, which has been implicated in the pathogenesis of various neurological disorders.
实验室实验的优点和局限性
PBT2 has several advantages for lab experiments, including its high purity, reproducibility, and specificity for metal ions in the brain. PBT2 has also been extensively studied in preclinical and clinical studies, providing a wealth of data on its safety and efficacy. However, PBT2 also has some limitations for lab experiments, including its high cost, limited solubility in aqueous solutions, and potential toxicity at high doses.
未来方向
There are several future directions for the research and development of PBT2, including:
1. Further preclinical and clinical studies to evaluate the safety and efficacy of PBT2 in various neurological disorders.
2. Development of novel formulations and delivery methods for PBT2 to improve its solubility and bioavailability.
3. Identification of new targets and pathways for PBT2 to expand its therapeutic applications beyond neurodegenerative diseases.
4. Investigation of the potential synergistic effects of PBT2 with other drugs and therapies for neurological disorders.
5. Development of biomarkers and imaging techniques to monitor the levels of metal ions and protein aggregates in the brain in response to PBT2 treatment.
Conclusion
PBT2 is a small molecule drug that has shown promising results in preclinical and clinical studies for its potential therapeutic applications in various neurological disorders. PBT2 exerts its therapeutic effects by modulating the levels of metal ions in the brain, reducing the accumulation of toxic protein aggregates, and promoting neuroprotection. PBT2 has several advantages for lab experiments, but also has some limitations that need to be addressed. There are several future directions for the research and development of PBT2, which may lead to new treatments for neurological disorders.
合成方法
The synthesis of PBT2 involves the condensation of 2-aminothiazole and 2,3-dihydroxybenzoic acid followed by the reaction with phenyl isocyanate to form the desired product. The synthesis method has been optimized to produce high yields of PBT2 with excellent purity and reproducibility.
科学研究应用
PBT2 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. PBT2 has been shown to modulate the levels of metal ions in the brain, which has been implicated in the pathogenesis of these disorders. PBT2 has been shown to reduce the accumulation of toxic protein aggregates, improve cognitive function, and reduce neuroinflammation in preclinical and clinical studies.
属性
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-16(12-6-7-14-15(8-12)22-10-21-14)19-17-18-13(9-23-17)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDAAPKYPSCBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5835956.png)
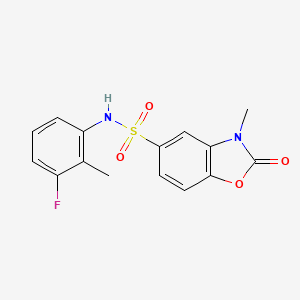
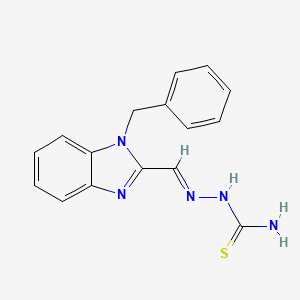
![1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5835984.png)
![2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5835988.png)
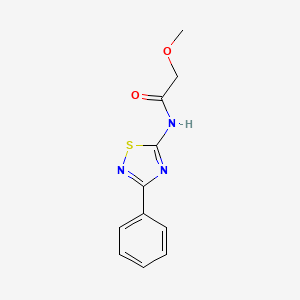
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B5835993.png)

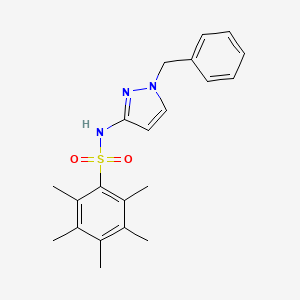


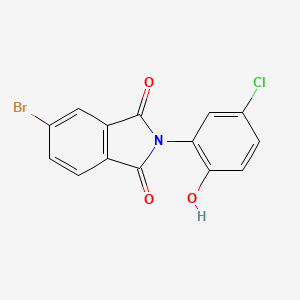
![N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5836055.png)
